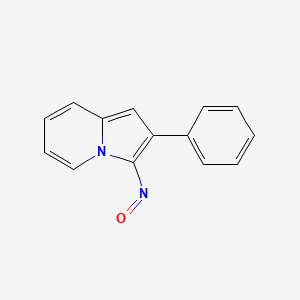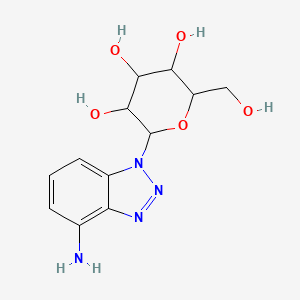![molecular formula C16H10N2O2 B3823079 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde
Vue d'ensemble
Description
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde (DII) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The molecule contains two aldehyde groups and an indole ring, making it a versatile building block for the synthesis of various derivatives.
Mécanisme D'action
The mechanism of action of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is based on its ability to undergo nucleophilic addition reactions with various analytes, leading to the formation of stable adducts. The fluorescence of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is quenched upon the formation of adducts, allowing for the detection of analytes.
Biochemical and Physiological Effects:
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9. However, the exact mechanism of cytotoxicity is still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is its high sensitivity and selectivity towards various analytes. It also exhibits a large Stokes shift, allowing for the detection of analytes in complex biological samples. However, 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has limitations in terms of its stability and photobleaching, which can affect its fluorescence intensity and specificity.
Orientations Futures
Future research on 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde could focus on the development of new synthetic methods for the preparation of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde derivatives with improved properties. The application of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde as a photosensitizer for photodynamic therapy could also be explored further. Additionally, the mechanism of cytotoxicity of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde towards cancer cells could be studied in more detail to identify potential targets for cancer therapy.
Applications De Recherche Scientifique
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been widely used as a fluorescent probe for the detection of various analytes, including amino acids, proteins, and DNA. It has also been employed as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of various bioactive molecules.
Propriétés
IUPAC Name |
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-7-9-5-17-15-11(9)1-3-13-14(15)4-2-12-10(8-20)6-18-16(12)13/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOASYXSZRSZWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C4=C(C=C3)C(=CN4)C=O)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3823025.png)

![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3823044.png)
![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)
![2-[(acetyloxy)methyl]-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B3823061.png)

acetic acid](/img/structure/B3823086.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
